molecular formula C25H24N2O3 B7535013 N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide

Katalognummer B7535013
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: LYJAJWGXMOKLOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of liver X receptor (LXR) agonists, which are known to regulate cholesterol metabolism, inflammation, and glucose homeostasis.

Wirkmechanismus

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide acts as a selective agonist for LXR, which are nuclear receptors that regulate gene expression in response to cholesterol and fatty acid levels. Activation of LXR by N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide leads to the upregulation of genes involved in cholesterol efflux, reverse cholesterol transport, and lipid metabolism. It also inhibits pro-inflammatory gene expression and promotes glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It reduces serum cholesterol and triglyceride levels, increases high-density lipoprotein (HDL) cholesterol levels, and decreases atherosclerotic plaque formation in animal models. It also reduces inflammation and improves insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in lab experiments is its selectivity and potency as an LXR agonist. It also has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it may have off-target effects on other nuclear receptors, which could complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for the study of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide. One area of research is the development of more selective and potent LXR agonists that could be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of LXR activation in other physiological processes, such as immunity and cancer. Finally, the use of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in combination with other drugs could be explored as a potential synergistic therapy for metabolic disorders.

Synthesemethoden

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide can be synthesized using a multistep process involving the reaction of 4-phenoxybenzoic acid with 2-aminoethanol, followed by the condensation with 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde and subsequent oxidation using a mild oxidizing agent.

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been widely used in scientific research to study the role of LXR activation in various physiological processes. It has been shown to regulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential therapeutic target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.

Eigenschaften

IUPAC Name

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(27-23-12-6-8-18-7-4-5-11-22(18)23)17-26-25(29)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-5,7,9-11,13-16,23H,6,8,12,17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAJWGXMOKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.